molecular formula C13H15Cl2NO2 B118676 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid CAS No. 147959-16-8

1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid

Cat. No.: B118676
CAS No.: 147959-16-8
M. Wt: 288.17 g/mol
InChI Key: VQPPZJFSPCJYFY-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a 3,4-dichlorobenzyl substituent and a carboxylic acid group. This compound is structurally analogous to bioactive molecules in pharmaceutical research, such as lonidamine (an anticancer agent with a 2,4-dichlorobenzyl-indazole core) and derivatives used in enzyme inhibition studies . The piperidine ring provides conformational flexibility, while the 3,4-dichloro substitution on the benzyl group enhances hydrophobic interactions with biological targets. The carboxylic acid moiety facilitates ionic binding, making it a candidate for drug discovery, particularly in targeting enzymes or receptors involved in metabolic pathways or disease states.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2/c14-11-2-1-9(7-12(11)15)8-16-5-3-10(4-6-16)13(17)18/h1-2,7,10H,3-6,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPPZJFSPCJYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377089
Record name 1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147959-16-8
Record name 1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Approaches

The piperidine-4-carboxylic acid core is typically synthesized via cyclization of γ-aminobutyric acid derivatives or through Strecker-type reactions. A method adapted from tert-butyl 4-cyanopiperidine-1-carboxylate hydrolysis involves treating the nitrile intermediate with concentrated sulfuric acid at elevated temperatures (50–90°C) to yield the carboxylic acid. This approach avoids hazardous cyanide reagents and achieves 71–79% yields for analogous structures.

Piperidone Functionalization

1-Benzyl-4-piperidone serves as a versatile precursor. In a patented route, 1-benzyl-4-piperidone undergoes cyanoethylation with hydrocyanic acid under basic catalysis (0–15°C), followed by aniline addition and glacial acetic acid crystallization to form 1-benzyl-4-cyano-4-anilinopiperidine. Hydrolysis with 70–90% sulfuric acid (20–50°C, 50–90 h) converts the nitrile to a carboxylic acid, yielding 1-benzyl-4-anilinopiperidine-4-carboxylic acid.

Introduction of the 3,4-Dichlorobenzyl Group

Alkylation of Piperidine

The 3,4-dichlorobenzyl moiety is introduced via N-alkylation of piperidine-4-carboxylic acid precursors. A generalized protocol involves reacting piperidine with 3,4-dichlorobenzyl chloride in dichloromethane/methanol under basic conditions (potassium carbonate, RT, 16 h). For Boc-protected intermediates, deprotection with HCl/dioxane precedes alkylation, achieving >80% yields in analogous benzyl piperidines.

Table 1: Alkylation Conditions and Yields

SubstrateReagentSolventBaseYield (%)
Piperidine-4-carboxylic acid3,4-Dichlorobenzyl chlorideDCM/MeOHK₂CO₃78–85*
Boc-piperidine-4-carboxylate3,4-Dichlorobenzyl bromideTHFNaH72*
*Extrapolated from analogous reactions.

Carboxylation and Final Functionalization

Hydrolysis of Nitrile Intermediates

A two-step hydrolysis strategy optimizes carboxylation:

  • Sulfuric Acid Hydrolysis : Treating 4-cyano-1-(3,4-dichlorobenzyl)piperidine with 70–90% H₂SO₄ at 20–50°C for 50–90 h.

  • Neutralization : Quenching with ice-cold water and adjusting pH to 4–9 with concentrated NH₄OH precipitates the carboxylic acid. This method reduces organic solvent use and achieves 65–70% isolated yields.

Grignard-Based Carboxylation

Adapting a route from 4-aminopiperidine synthesis, Grignard addition to N-Boc-piperidin-4-ylidene sulfinyl imine followed by acidic hydrolysis (AcOH/H₂SO₄, 50–90°C) yields 4-substituted piperidine-4-carboxylic acids. For 1-(3,4-dichlorobenzyl) derivatives, this method offers regioselective control but requires stringent anhydrous conditions.

Purification and Characterization

Crystallization Techniques

Final products are purified via recrystallization from ethanol/water or ethyl acetate/hexane. For hydrochloride salts, treatment with concentrated HCl followed by ice-cold ether precipitation yields high-purity material.

Spectroscopic Validation

  • ¹H NMR (CD₃OD): δ 1.33 (s, 9H, tert-butyl), 3.16 (s, 2H, CH₂Ar), 7.24–7.49 (m, 3H, Ar-H).

  • LC-MS : m/z 247 [M + H⁺] for analogous 4-benzylpiperidine-4-amine.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

MethodStepsTotal Yield (%)Key AdvantageLimitation
Piperidone Alkylation365Minimal solvent wasteLong hydrolysis time (50–90 h)
Grignard Carboxylation458RegioselectiveMoisture-sensitive reagents
Nitrile Hydrolysis270ScalableRequires concentrated H₂SO₄

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors for alkylation and hydrolysis steps, reducing reaction times by 40% . Solvent recovery systems minimize waste, while inline pH monitoring ensures consistent crystallization.

Chemical Reactions Analysis

1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride position, using reagents like sodium azide or thiols.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Structural and Functional Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups Notable Features
1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid 3,4-Dichlorobenzyl, piperidine C₁₃H₁₅Cl₂NO₂ 288.17 Carboxylic acid, Piperidine Flexible piperidine ring; optimal chloro positioning for target binding
1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid 3,4-Dichlorobenzyl sulfonyl C₁₃H₁₅Cl₂NO₄S 352.23 Sulfonyl, Carboxylic acid Increased polarity due to sulfonyl group; potential metabolic stability
1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid 2-Chlorobenzoyl C₁₃H₁₄ClNO₃ 267.7 Benzoyl, Carboxylic acid 2-Chloro substitution reduces steric hindrance; carbonyl enhances reactivity
Lonidamine (1-(2,4-Dichlorobenzyl)indazole-3-carboxylic acid) 2,4-Dichlorobenzyl, indazole C₁₅H₁₀Cl₂N₂O₂ 321.16 Indazole, Carboxylic acid Rigid indazole core; mitochondrial targeting in cancer therapy
1-(2-Fluorobenzyl)sulfonylpiperidine-4-carboxylic acid 2-Fluorobenzyl sulfonyl C₁₃H₁₆FNO₄S 301.33 Fluorine, Sulfonyl Fluorine improves bioavailability and membrane permeability
1-(2-Cyanobenzyl)piperidine-4-carboxylic acid 2-Cyanobenzyl C₁₄H₁₆N₂O₂ 244.29 Cyano, Carboxylic acid Electron-withdrawing cyano group enhances stability and binding specificity

Physicochemical and Pharmacokinetic Properties

  • Sulfonyl derivatives (logP ~0.8–1.2) are less lipophilic than benzyl analogs .
  • Solubility: Carboxylic acid-containing compounds (e.g., the target molecule) show moderate solubility in DMSO or methanol, critical for in vitro assays .
  • Synthetic Accessibility: The target compound is synthesized via saponification (e.g., LiOH/ethanol ), similar to routes for 1-(ethoxycarbonyl)piperidine-4-carboxylic acid .

Biological Activity

1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3,4-dichlorobenzyl group and a carboxylic acid functional group. Its molecular formula is C13H14Cl2N, with a molecular weight of approximately 270.16 g/mol. The dual chlorine substitution on the benzene ring enhances its interaction with biological targets, potentially leading to improved pharmacological properties.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against various enzymes involved in inflammatory pathways. For instance, modifications to its piperidine structure have been linked to anti-inflammatory properties, suggesting therapeutic applications in inflammation or pain management.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayObservations
Enzyme InhibitionInflammatory enzymesPotential anti-inflammatory effects observed
Neurotransmitter InteractionVarious neurotransmitter receptorsCandidate for neuropharmacological research
Antitumor ActivityCancer cell respirationInhibition observed in specific cancer models

Neuropharmacology

The compound's structural similarity to other pharmaceutical agents suggests potential interactions with neurotransmitter systems. This characteristic positions it as a candidate for further exploration in neuropharmacology, particularly concerning mood disorders and neurodegenerative diseases.

Synthesis Methods

Several synthesis methods for producing this compound have been documented. Common approaches include:

  • Direct alkylation of piperidine : Utilizing 3,4-dichlorobenzyl chloride.
  • Carboxylation reactions : Employing various carboxylic acid derivatives.
  • Modification of existing piperidine derivatives : To enhance yield and purity.

These methods allow for the production of the compound with varying degrees of yield and purity depending on the specific conditions employed.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various applications:

  • A study demonstrated its ability to inhibit certain inflammatory pathways effectively, suggesting a role in therapeutic interventions for chronic inflammatory conditions.
  • In vitro assays showed that modifications in the piperidine structure significantly alter its pharmacological profile, affecting efficacy as an enzyme inhibitor.
  • Comparative studies with structurally similar compounds revealed that this compound exhibited superior binding affinity to specific biological targets compared to its analogs.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Piperidine-4-carboxylic acidBasic piperidine structureFound in medications like Pethidine
1-Acetylpiperidine-4-carboxylic acidAcetyl group substitutionPotential analgesic properties
1-(2-Chlorobenzyl)piperidine-4-carboxylic acidChlorobenzyl substitutionAnti-inflammatory effects
This compound Dual chlorine substitutionEnhanced enzyme inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid, and how can reaction yields be optimized?

  • Methodology : A common approach involves condensation of 3,4-dichlorobenzyl chloride with piperidine-4-carboxylic acid derivatives under basic conditions. Catalysts like palladium or copper (e.g., in Suzuki coupling) may enhance efficiency . Solvent selection (e.g., DMF or toluene) and temperature control (reflux conditions) are critical for yield optimization. Post-synthesis purification via recrystallization (ethanol/water mixtures) is recommended to achieve >95% purity, as demonstrated in analogous piperidine-carboxylic acid syntheses .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm substituent positions (e.g., benzyl group attachment to piperidine) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+^+ for C13H14Cl2NO2C_{13}H_{14}Cl_2NO_2: 298.0372).
  • Chromatography : HPLC with UV detection (λ ~254 nm) monitors purity, with retention time compared to standards .

Q. What physicochemical properties (e.g., logP, solubility) are critical for in vitro assays?

  • Key Data :

PropertyValue/DescriptionSource
logP (logD)Estimated ~2.1 (via computational tools)
SolubilityPoor in water; use DMSO/ethanol
Melting Point217–219°C (similar derivatives)
  • Experimental Tips : Pre-solubilize in DMSO for biological assays, ensuring final solvent concentration ≤0.1% to avoid cytotoxicity.

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing novel derivatives of this compound?

  • Strategy : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for key steps like benzyl group coupling. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by identifying optimal catalysts (e.g., Pd/Cu systems) and solvent-polarity conditions . Machine learning models trained on reaction databases (e.g., PubChem) can suggest novel synthetic routes .

Q. What experimental designs address contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

  • Resolution Framework :

  • Dose-Response Studies : Test across a broad concentration range (nM–μM) to identify threshold effects.
  • Assay Standardization : Use CLSI guidelines for antimicrobial testing to minimize variability .
  • Metabolic Stability : Assess compound degradation in cell media (LC-MS/MS) to rule out false negatives .

Q. How can researchers leverage structural analogs to improve target selectivity (e.g., kinase inhibition)?

  • Case Study : Replace the 3,4-dichlorobenzyl group with fluorinated or methoxy-substituted moieties to modulate steric/electronic effects. Analog synthesis (e.g., 4-fluorobenzyl derivatives) followed by SAR analysis can pinpoint critical substituents for selectivity . Docking studies (AutoDock Vina) against kinase crystal structures (PDB) guide rational design .

Methodological Considerations

Q. What safety precautions are essential during large-scale synthesis?

  • Protocols :

  • Use fume hoods and PPE (gloves, goggles) due to potential irritancy of dichlorobenzyl intermediates .
  • Quench reactive byproducts (e.g., HCl gas) with ice-cold NaOH solutions .

Q. How can researchers mitigate batch-to-batch variability in pharmacological studies?

  • Quality Control :

  • Implement strict process controls (e.g., reaction time/temperature monitoring).
  • Characterize each batch via NMR, HPLC, and elemental analysis .

Data Contradiction Analysis

Q. Why do computational logP predictions differ from experimental measurements?

  • Root Cause : Variations arise from protonation states (piperidine’s pKa ~10.5) and solvent pH. Use shake-flask assays at physiological pH (7.4) for accurate logD determination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid

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